molecular formula C14H10N2OS B2572304 4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol CAS No. 477846-91-6

4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol

Cat. No.: B2572304
CAS No.: 477846-91-6
M. Wt: 254.31
InChI Key: DXGRYMLAIPDOCN-UHFFFAOYSA-N
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Description

4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol is a heteroaromatic compound featuring a pyrimidine core substituted at the 4-position with a thiophene (2-thienyl) group and at the 2-position with a phenol (benzenol) moiety. Its molecular formula is C₁₄H₁₀N₂OS, with a molecular weight of 254.31 g/mol. This compound serves as a scaffold for derivatives with applications in medicinal chemistry, particularly in antimicrobial and antiproliferative agents .

Properties

IUPAC Name

4-(4-thiophen-2-ylpyrimidin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-11-5-3-10(4-6-11)14-15-8-7-12(16-14)13-2-1-9-18-13/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGRYMLAIPDOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol typically involves the cyclization of appropriate precursors. One common method is the [3+3] cyclization process, where a thiophene derivative reacts with a pyrimidine precursor under specific conditions to form the desired compound . Another approach is the [4+2] cyclization, which involves the reaction of a thiophene derivative with a diene to form the pyrimidine ring . These reactions are usually carried out in the presence of catalysts and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The choice of solvents, catalysts, and purification methods is crucial to achieving high-quality products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The hydroxyl group on the benzene ring can be substituted with other functional groups, such as halogens, alkyl groups, or nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine), alkyl halides, and nitrating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Halogenated, alkylated, and nitrated derivatives.

Scientific Research Applications

4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its observed biological effects . For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, thereby exerting anti-inflammatory effects . Additionally, its interaction with cellular pathways involved in cell proliferation and apoptosis contributes to its anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Derivatives of 4-[4-(2-thienyl)-2-pyrimidinyl]benzenol often involve substitutions on the phenol group or modifications to the pyrimidine-thienyl backbone. Key examples include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Key Properties/Activities References
This compound C₁₄H₁₀N₂OS 254.31 Phenol group at pyrimidinyl-2-position Polar, moderate solubility in water
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl benzenecarboxylate C₂₁H₁₄N₂O₂S 358.41 Phenol replaced with benzoate ester Increased lipophilicity, enhanced stability
4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 4-(acetylamino)benzenesulfonate C₂₂H₁₇N₃O₄S₂ 451.52 Phenol replaced with sulfonate-ester group High molecular weight, improved bioavailability
4-[4-(2,4-Dichlorophenyl)-2-pyrimidinyl]benzenol C₁₆H₁₀Cl₂N₂O 317.17 Thienyl replaced with 2,4-dichlorophenyl Enhanced halogenated interactions, potential antimicrobial activity
2-(4-[(4-Methylbenzyl)oxy]phenyl)-4-(2-thienyl)pyrimidine C₂₂H₁₈N₂OS 358.46 Phenol replaced with 4-methylbenzyl ether Increased membrane permeability
4-(2-Thienyl) derivative 94 (dihydropyrimidinone analogue) Not specified Not specified Dihydropyrimidinone core with thienyl group Antimalarial and antimycobacterial activity

Physicochemical and Pharmacokinetic Properties

  • Solubility: The phenol group in this compound confers moderate aqueous solubility (~112 mg/mL at 25°C in analogues), while ester derivatives (e.g., benzoate, sulfonate) exhibit lower solubility but higher lipid membrane permeability .
  • Acid-Base Behavior: The phenol group’s pKa (~10) suggests ionization at physiological pH, influencing distribution and protein binding. Ether and ester derivatives lack ionizable protons, favoring passive diffusion .
  • Thermal Stability : Derivatives with bulky substituents (e.g., cyclohexanecarboxylate) show higher predicted boiling points (~634.7°C for sulfonate ester), indicating enhanced thermal stability .

Biological Activity

4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of a thienyl group and a pyrimidine ring attached to a benzene core. This unique arrangement is thought to contribute to its biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against certain bacterial strains.
  • Antitumor Activity : There is evidence suggesting that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the thienyl and pyrimidine moieties interact with biological targets such as enzymes or receptors, potentially leading to inhibition or modulation of their activity.

Antimicrobial Studies

A study conducted on various derivatives of pyrimidine compounds demonstrated that certain substitutions could enhance antimicrobial efficacy. While specific data on this compound was limited, related compounds showed significant activity against Mycobacterium tuberculosis and other pathogens.

CompoundMIC (µg/mL)Activity
BM2120.4Antitubercular
This compoundTBDTBD

Antitumor Studies

In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells. For instance, derivatives with thienyl groups have been noted to exhibit cytotoxic effects against breast cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast)TBD
HeLa (Cervical)TBD

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals that modifications in the thienyl or pyrimidine moieties can significantly alter biological activity. For example:

Compound NameActivity TypeMIC/IC50
SulfanilamideAntimicrobial10-20 µg/mL
CelecoxibAnti-inflammatory0.5 µM
This compoundTBDTBD

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